molecular formula C11H13ClO2 B14568261 Methyl 3-(2-chloropropan-2-yl)benzoate CAS No. 61776-63-4

Methyl 3-(2-chloropropan-2-yl)benzoate

Cat. No.: B14568261
CAS No.: 61776-63-4
M. Wt: 212.67 g/mol
InChI Key: GIFKAQIFOBLNMR-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloropropan-2-yl)benzoate is an ester derivative of benzoic acid featuring a 2-chloropropan-2-yl substituent at the 3-position of the aromatic ring and a methyl ester group at the carboxylate position. For instance, methyl benzoate derivatives with halogenated substituents, such as those in (e.g., methyl (S)-4-(2-(3-(2-chlorophenyl)ureido)-2-phenylacetamido)benzoate), are often synthesized via condensation reactions between substituted benzoyl chlorides and alcohols or amines . The chlorine atom in the 2-chloropropan-2-yl group likely enhances lipophilicity and steric bulk, influencing reactivity and physical properties compared to non-halogenated analogs.

Properties

CAS No.

61776-63-4

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

methyl 3-(2-chloropropan-2-yl)benzoate

InChI

InChI=1S/C11H13ClO2/c1-11(2,12)9-6-4-5-8(7-9)10(13)14-3/h4-7H,1-3H3

InChI Key

GIFKAQIFOBLNMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Substitution: Various substituted benzoates depending on the electrophile used.

Mechanism of Action

The mechanism of action for methyl 3-(2-chloropropan-2-yl)benzoate involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic attack at the ester carbonyl group. The benzene ring’s electrophilic nature allows it to participate in various substitution reactions, while the ester group can undergo hydrolysis under basic conditions .

Comparison with Similar Compounds

(a) Methyl Benzoate Derivatives

  • Methyl Benzoate (C₆H₅COOCH₃) : The simplest analog, widely used in cosmetics and fragrances. Unlike Methyl 3-(2-chloropropan-2-yl)benzoate, it lacks halogenation and branched alkyl groups, resulting in lower molecular weight (136.15 g/mol) and higher water solubility (0.6 g/L at 25°C) .
  • Methyl 3-Methylbenzoate : Synthesized similarly via esterification of 3-methylbenzoic acid (). The methyl group at the 3-position reduces steric hindrance compared to the bulkier 2-chloropropan-2-yl group, facilitating faster reaction kinetics in esterification or C–H functionalization reactions .

(b) Chlorinated Analogs

  • 5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam) : Though a benzodiazepine, its 2-chlorophenyl group highlights the role of chlorine in improving metabolic stability and receptor interaction, a property that may extend to this compound in drug design .

Physical and Chemical Properties (Inferred)

Property This compound Methyl Benzoate Methyl 3-Methylbenzoate
Molecular Weight (g/mol) ~212.67 (calculated) 136.15 150.17
Water Solubility Low (estimated <0.1 g/L) 0.6 g/L 0.3 g/L
LogP (Lipophilicity) ~3.5 (predicted) 1.96 2.4
Stability Hydrolytically stable ester; Cl may slow metabolism Prone to hydrolysis Moderate stability

Q & A

Q. What are the established synthetic routes for Methyl 3-(2-chloropropan-2-yl)benzoate, and what are their mechanistic considerations?

Methodological Answer: The synthesis typically involves esterification of 3-(2-chloropropan-2-yl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) . Alternatively, Friedel-Crafts alkylation of methyl benzoate with 2-chloropropene in the presence of AlCl₃ can introduce the chloropropyl group. Key considerations include:

  • Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution but require anhydrous conditions.
  • Temperature control : Excessive heat may lead to dechlorination or ester hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like di-alkylated derivatives .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Combined spectroscopic and crystallographic techniques are employed:

  • NMR :
    • ¹H NMR : Peaks at δ 1.8–2.1 ppm (geminal Cl and CH₃ groups), δ 3.8–3.9 ppm (ester OCH₃), and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns.
    • ¹³C NMR : Signals for the carbonyl (δ ~167 ppm) and quaternary chlorinated carbon (δ ~75 ppm) are diagnostic .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsion angles around the chloropropyl group. Anisotropic displacement parameters validate molecular packing .

Q. What analytical tools are recommended for assessing purity and stability?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Mobile phases (e.g., acetonitrile/water) are optimized to resolve ester degradation products .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 228.68) and fragments (e.g., loss of Cl or OCH₃ groups) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar esters?

Methodological Answer:

  • Standardized assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) to minimize variability .
  • Lipophilicity analysis : Measure logP values (e.g., shake-flask method) to correlate chloropropyl substitution with membrane permeability. Higher logP may enhance antifungal activity but reduce aqueous solubility .
  • Metabolic stability studies : Incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) that could explain inconsistent bioactivity .

Q. What computational strategies predict the reactivity of the chloropropyl group in nucleophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate LUMO energies at the chlorinated carbon to assess susceptibility to SN2 reactions. Polar solvents (ε > 15) stabilize transition states, enhancing reactivity .
  • Molecular dynamics simulations : Model solvation effects and steric hindrance from the benzoate ring, which may disfavor bulkier nucleophiles (e.g., iodide over fluoride) .

Q. How can crystallographic data from SHELXL be optimized for compounds with disordered chloropropyl groups?

Methodological Answer:

  • Disorder modeling : Split occupancy refinement in SHELXL accounts for rotational disorder in the chloropropyl moiety. Constraints (e.g., similar C-Cl bond lengths) improve convergence .
  • Hirshfeld surface analysis : Tools like CrystalExplorer visualize intermolecular interactions (e.g., C-Cl···π contacts) that stabilize specific conformations .

Q. What methodologies compare the reactivity of this compound with its structural analogs?

Methodological Answer:

  • Kinetic studies : Monitor hydrolysis rates (e.g., in NaOH/EtOH) via UV-Vis spectroscopy. Halogen substitution (Cl vs. Br) alters leaving group ability, affecting reaction rates .
  • Electrochemical analysis : Cyclic voltammetry identifies redox potentials influenced by electron-withdrawing groups (e.g., Cl vs. OCH₃) .
Analog Key Structural Feature Reactivity Insight
Methyl benzoateNo halogen substitutionLower electrophilicity; slower hydrolysis
Methyl 3-(bromopropan-2-yl)benzoateBr substitutionFaster SN2 due to better leaving group
Methyl 3-(hydroxypropan-2-yl)benzoateOH substitutionEnhanced solubility; prone to oxidation

Q. How should researchers handle safety concerns during large-scale synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks from chlorinated intermediates.
  • Static control : Ground equipment to prevent ignition of volatile solvents (e.g., diethyl ether) during Friedel-Crafts reactions .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

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